molecular formula C37H33N3O13S2 B1262930 [6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate

[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate

Cat. No. B1262930
M. Wt: 791.8 g/mol
InChI Key: KBWNZHUGGRDAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 568 para-isomer is the 6-succinimidyloxycarbonyl isomer of Alexa Fluor 568.

Scientific Research Applications

Anticoagulant Activity in Blood Coagulation This compound and its variants exhibit inhibitory activity against blood coagulation factors Xa and XIa. A study by Potapov et al. (2021) focused on the synthesis of 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, revealing their potential as anticoagulants (Potapov et al., 2021).

Synthesis of Heterocycles in Radical Cyclization Reactions Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups, including structures similar to the compound , as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Oxidative Degradation Studies in Aqueous/Organic Cosolvent Mixtures Research by Hovorka et al. (2002) explored the oxidative degradation of a structurally related sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone, contributing to an understanding of the stability of these compounds in various solvents (Hovorka et al., 2002).

Antibacterial and Antifungal Activities A study by Mathada et al. (2009) synthesized compounds including 2H-pyrano[2,3-b]quinoline derivatives, showing significant antibacterial and antifungal activities, indicating potential applications in microbial control (Mathada et al., 2009).

Synthesis of Quinoline Derivatives with Potential Biological Activity Mostafa (2013) reported on the synthesis of new 2H-Pyrano[3,2-h]quinolines with excellent antibacterial and antifungal activities, further emphasizing the biomedical potential of these compounds (Mostafa, 2013).

Fluorescence and Quantum Chemical Investigations Le et al. (2020) conducted research on quinoline derivatives, including structural and fluorescence studies, which could inform the use of such compounds in imaging and sensing applications (Le et al., 2020).

Synthesis of Pyridine and Fused Pyridine Derivatives Al-Issa (2012) explored the synthesis of various pyridine derivatives, contributing to the broader understanding of the chemistry of these compounds and their potential applications in various fields (Al-Issa, 2012).

properties

Product Name

[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate

Molecular Formula

C37H33N3O13S2

Molecular Weight

791.8 g/mol

IUPAC Name

[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)24-9-18(5-6-21(24)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51)

InChI Key

KBWNZHUGGRDAEA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
Reactant of Route 2
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
Reactant of Route 3
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
Reactant of Route 4
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
Reactant of Route 5
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
Reactant of Route 6
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate

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